4-(2-(Benzylsulfonyl)-4-tosylthiazol-5-yl)morpholine
Overview
Description
4-(2-(Benzylsulfonyl)-4-tosylthiazol-5-yl)morpholine is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Benzylsulfonyl)-4-tosylthiazol-5-yl)morpholine typically involves multiple steps, starting with the preparation of the thiazole core. One common method involves the cyclization of a suitable precursor, such as a thioamide, with a halogenated ketone under basic conditions. The benzylsulfonyl and tosyl groups are then introduced through nucleophilic substitution reactions.
Cyclization Reaction: The thiazole core can be synthesized by reacting a thioamide with a halogenated ketone in the presence of a base such as sodium hydroxide.
Introduction of Benzylsulfonyl Group: The benzylsulfonyl group can be introduced by reacting the thiazole intermediate with benzylsulfonyl chloride in the presence of a base like triethylamine.
Introduction of Tosyl Group: The tosyl group can be added by reacting the intermediate with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tosyl group, which is a good leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-(Benzylsulfonyl)-4-tosylthiazol-5-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-(Benzylsulfonyl)-4-tosylthiazol-5-yl)morpholine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also modulate receptor activity by binding to receptor sites and altering their conformation and function.
Comparison with Similar Compounds
Similar Compounds
4-(2-(Benzylsulfonyl)thiazol-5-yl)morpholine: Lacks the tosyl group but has similar biological activities.
4-(2-(Tosylthiazol-5-yl)morpholine: Lacks the benzylsulfonyl group but retains some similar properties.
4-(2-(Benzylsulfonyl)-4-methylthiazol-5-yl)morpholine: Similar structure with a methyl group instead of the tosyl group.
Uniqueness
The presence of both benzylsulfonyl and tosyl groups in 4-(2-(Benzylsulfonyl)-4-tosylthiazol-5-yl)morpholine makes it unique. These groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-[2-benzylsulfonyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S3/c1-16-7-9-18(10-8-16)31(26,27)19-20(23-11-13-28-14-12-23)29-21(22-19)30(24,25)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAJFMXSSXXHOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)CC3=CC=CC=C3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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